![molecular formula C14H11N9 B12582974 2-(2-{[(E)-(Pyrazin-2-yl)diazenyl](pyridin-4-yl)methylidene}hydrazinyl)pyrazine CAS No. 599177-22-7](/img/structure/B12582974.png)
2-(2-{[(E)-(Pyrazin-2-yl)diazenyl](pyridin-4-yl)methylidene}hydrazinyl)pyrazine
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Overview
Description
2-(2-{(E)-(Pyrazin-2-yl)diazenylmethylidene}hydrazinyl)pyrazine is a complex organic compound that features a unique structure combining pyrazine and pyridine rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{(E)-(Pyrazin-2-yl)diazenylmethylidene}hydrazinyl)pyrazine typically involves the condensation of pyrazine-2-carbaldehyde with pyridine-4-carbohydrazide under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield the final product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(2-{(E)-(Pyrazin-2-yl)diazenylmethylidene}hydrazinyl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halides, alkylating agents; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of substituted pyrazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Recent studies have demonstrated that pyrazine derivatives exhibit significant anticancer properties. The compound has been investigated for its potential to inhibit specific cancer cell lines. For instance, derivatives containing pyrazine and hydrazine moieties have shown promising results in targeting cancer pathways, particularly through the inhibition of key enzymes involved in tumor growth and metastasis .
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Antimicrobial Properties :
- Compounds with similar structures have been reported to possess antimicrobial activity against various pathogens. The incorporation of the pyrazin-2-yl and pyridin-4-yl groups may enhance the compound's efficacy against bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent .
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Wnt Signaling Pathway Inhibition :
- The compound's structural features suggest its potential as a Wnt signaling inhibitor, similar to other known inhibitors like LGK974. This pathway is crucial in cancer biology and developmental processes, indicating that this compound could play a role in therapeutic strategies targeting Wnt-related diseases .
Material Science Applications
-
Organic Electronics :
- Pyrazine-based compounds have been utilized in the development of organic semiconductors due to their favorable electronic properties. The unique electronic configuration of 2-(2-{(E)-(Pyrazin-2-yl)diazenylmethylidene}hydrazinyl)pyrazine may allow for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where efficient charge transport is essential .
- Sensors :
Agricultural Chemistry Applications
- Pesticidal Activity :
- Compounds with similar hydrazine and pyrazine functionalities have shown insecticidal and fungicidal properties. This suggests that 2-(2-{(E)-(Pyrazin-2-yl)diazenylmethylidene}hydrazinyl)pyrazine may also be effective as a pesticide or fungicide, providing a new avenue for agricultural pest management .
Case Studies and Research Findings
Study | Application | Findings |
---|---|---|
Ghorab et al. (2022) | Anticancer | Developed pyrazole derivatives with enhanced activity against Ehrlich Ascites Carcinoma cell lines, highlighting the potential of pyrazine-based compounds in cancer therapy . |
Umesha et al. (2009) | Antimicrobial | Evaluated the antifungal activity of pyrazole derivatives against multiple phytopathogenic fungi, suggesting similar potential for the compound in agricultural applications . |
Recent Drug Discovery Reviews | Medicinal Chemistry | Discussed the role of pyrazole compounds as inhibitors of key enzymes involved in cancer progression, establishing a framework for future research on related compounds like 2-(2-{(E)-(Pyrazin-2-yl)diazenylmethylidene}hydrazinyl)pyrazine . |
Mechanism of Action
The mechanism of action of 2-(2-{(E)-(Pyrazin-2-yl)diazenylmethylidene}hydrazinyl)pyrazine involves its interaction with various molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit catalytic activity. Additionally, it can interact with DNA and proteins, potentially leading to the inhibition of enzymatic activities and disruption of cellular processes . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline: Similar structure with a quinazoline ring instead of pyrazine.
Pyrazinamide: An anti-tubercular agent with a pyrazine ring, known for its antimicrobial properties.
Pyridine derivatives: Compounds containing pyridine rings, widely studied for their biological activities.
Uniqueness
2-(2-{(E)-(Pyrazin-2-yl)diazenylmethylidene}hydrazinyl)pyrazine is unique due to its combination of pyrazine and pyridine rings, which imparts distinct electronic and steric properties. This structural uniqueness allows it to form diverse coordination complexes and exhibit a wide range of biological activities, making it a valuable compound for various scientific and industrial applications .
Biological Activity
The compound 2-(2-{(E)-(Pyrazin-2-yl)diazenylmethylidene}hydrazinyl)pyrazine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound is characterized by a diazenyl linkage between a pyrazine and pyridine moiety, contributing to its unique reactivity and biological profile. The chemical formula is C12H12N6, with a molecular weight of approximately 240.26 g/mol.
Anticancer Properties
Research indicates that pyrazole derivatives, including those similar to the compound , exhibit significant anticancer activities. They are known to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, pyrazole compounds have shown effectiveness against BRAF(V600E), EGFR, and Aurora-A kinases, which are critical targets in cancer therapy .
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of pyrazine and pyridine derivatives. The compound has demonstrated efficacy against a range of pathogens, including bacteria and fungi. For example, derivatives of pyrazole have been synthesized that exhibit potent antibacterial activity, making them candidates for developing new antimicrobial agents .
Neuroprotective Effects
Certain pyrazole derivatives have been evaluated for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. These compounds can inhibit amyloid-beta aggregation and protect neuronal cells from oxidative stress .
The mechanisms underlying the biological activities of 2-(2-{(E)-(Pyrazin-2-yl)diazenylmethylidene}hydrazinyl)pyrazine are diverse:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammatory responses.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties that help mitigate oxidative damage in cells.
Case Studies
Properties
CAS No. |
599177-22-7 |
---|---|
Molecular Formula |
C14H11N9 |
Molecular Weight |
305.30 g/mol |
IUPAC Name |
N'-(pyrazin-2-ylamino)-N-pyrazin-2-yliminopyridine-4-carboximidamide |
InChI |
InChI=1S/C14H11N9/c1-3-15-4-2-11(1)14(22-20-12-9-16-5-7-18-12)23-21-13-10-17-6-8-19-13/h1-10H,(H,18,20) |
InChI Key |
OCACHXUBWKNBOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=NNC2=NC=CN=C2)N=NC3=NC=CN=C3 |
Origin of Product |
United States |
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